

Introduction: The Multifaceted Identity of a Keystone Aromatic Amine

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Compound of Interest

Compound Name: 2-Aminoacetophenone

Cat. No.: B1585202

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2-Aminoacetophenone (2-AA), also known as ortho-aminoacetophenone, is an aromatic ketone that holds a significant position at the crossroads of synthetic chemistry, pharmacology, and microbiology.[1][2] Characterized by an acetophenone framework with an amino group at the ortho position, its structure is a study in reactive potential.[1][3] The juxtaposition of a nucleophilic amino group and a reactive ketone moiety makes 2-AA an exceptionally versatile precursor for synthesizing a diverse range of heterocyclic compounds and Active Pharmaceutical Ingredients (APIs).[1][3] Its utility is prominently highlighted by its role as a crucial starting material for the anti-diabetic drug Linagliptin.[1][3]

Beyond the laboratory, **2-Aminoacetophenone** manifests in the natural world with surprising complexity. It is recognized as a contributor to the "atypical aging" flavor in white wines, a pheromone utilized by honeybees, and, most notably, a quorum-sensing signal molecule for the opportunistic pathogen *Pseudomonas aeruginosa*, where it orchestrates virulence and mediates host-pathogen interactions.[1][4][5][6][7] This guide offers a comprehensive exploration of **2-Aminoacetophenone**, tracing its origins from the context of 19th-century chemical discovery to the evolution of its synthesis and its contemporary relevance as a biologically profound molecule.

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Aminoacetophenone** is presented below for quick reference.

Property	Value
CAS Number	551-93-9[2]
Molecular Formula	C ₈ H ₉ NO[2][8]
Molecular Weight	135.16 g/mol [2][8]
Appearance	Yellow to yellow-brown crystalline powder or liquid[4][9]
Odor	Grape-like, sweet, floral[4][10][11]
Boiling Point	85-90 °C at 0.5 mm Hg[4]
Density	~1.112 g/mL at 25 °C[4]
Refractive Index	~1.614 at 20 °C[4]
Solubility	Slightly soluble in water; soluble in ethanol, methanol, acetone[9]

Part 1: Discovery and the Evolution of Synthetic Methodologies

While the precise first synthesis of **2-Aminoacetophenone** is not prominently documented in historical records, its conceptual origins are intrinsically linked to two monumental achievements of 19th-century organic chemistry: the intense exploration of aromatic compounds for synthetic dyes and the development of the Friedel-Crafts reaction.[1]

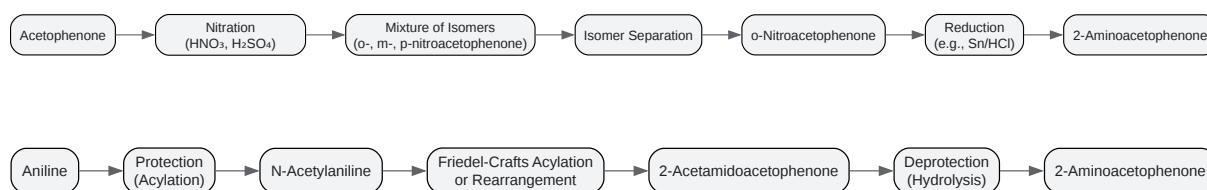
The Indirect Path: A Legacy of Indigo and Nitroarene Chemistry

The late 1800s were dominated by the chemistry of synthetic dyes. The groundbreaking work of Adolf von Baeyer and Viggo Drewsen on the synthesis of indigo in 1882, which started from 2-nitrobenzaldehyde, underscored the intense focus on ortho-substituted nitroaromatics.[12][13][14] The reduction of an aromatic nitro group to an amine was a well-established and fundamental transformation at the time. This provides the most logical and historically consistent pathway for the first preparations of **2-Aminoacetophenone**.

This classical approach involves a two-step sequence:

- Nitration of Acetophenone: The electrophilic nitration of acetophenone using a mixture of nitric and sulfuric acids produces a mixture of ortho-, meta-, and para-nitroacetophenone isomers.[15][16]
- Reduction of the Ortho Isomer: After separation of the isomers, the ortho-nitroacetophenone is reduced to **2-Aminoacetophenone**.

The causality behind this choice is clear: it circumvents the significant challenges associated with the direct acylation of aniline, a problem that would plague chemists for years. The primary drawback of this method, however, is the formation of multiple isomers during the nitration step, which necessitates challenging purification processes and limits the overall yield of the desired ortho product.[17]



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Caption: Synthesis of **2-Aminoacetophenone** via the Friedel-Crafts reaction.

Modern Synthetic Alternatives

Research has continued to yield more efficient and targeted synthetic routes, addressing the limitations of classical methods.

- From Isatoic Anhydride: A more contemporary method involves the reaction of isatoic anhydride with organometallic reagents such as methyl lithium at low temperatures. [8] This provides a direct pathway to the target molecule, though it requires specialized reagents and strict anhydrous conditions.
- From Halogenated Precursors: The amination of ortho-halogenated acetophenones represents another possible route, but its practicality is often limited by the availability and

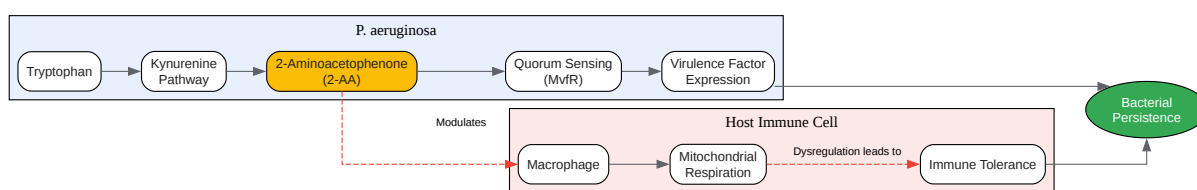
cost of the starting materials. [17]* From Indigo Carmine: A more complex, multi-step synthesis starting from indigo carmine has been reported, but it often suffers from low overall yields. [17]

Part 2: Biological Significance and Natural Occurrence

Once considered primarily a synthetic intermediate, **2-Aminoacetophenone** is now recognized as a potent and widespread biological signaling molecule.

A Key Metabolite in *Pseudomonas aeruginosa*

The opportunistic pathogen *P. aeruginosa* is notorious for causing persistent infections, particularly in immunocompromised individuals. [6] A key to its success is a sophisticated cell-to-cell communication system known as quorum sensing (QS). **2-Aminoacetophenone** is a central signaling molecule in this system, regulated by the MvfR (PqsR) transcription factor. [5][18][19] It is responsible for the characteristic grape-like odor of *P. aeruginosa* cultures, a feature used in clinical microbiology for tentative identification. [6][11] Functionally, 2-AA is far from a mere metabolic byproduct. It acts as a virulence factor that helps the bacterium establish and maintain chronic infections by modulating the host's innate immune response. [20] It can rewire the bioenergetics of immune cells like macrophages, decreasing their ability to clear the pathogen and promoting a state of immune tolerance that allows the bacteria to persist. [5][18][21] This is achieved, in part, by interfering with mitochondrial respiration and reducing the production of key metabolites like ATP and acetyl-CoA. [5][21]



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Caption: Role of 2-AA in *P. aeruginosa* quorum sensing and host interaction.

Other Natural Roles

- **Flavor and Aroma Chemistry:** In enology, **2-Aminoacetophenone** is known as the primary compound responsible for the "atypical aging" (ATA) off-flavor in white wines, which is described as smelling of acacia, mothballs, or furniture polish. [7][22] It has also been identified as a component in chestnut honey and green tea. [4]*
- **Pheromonal Communication:** 2-AA functions as a pheromone in honeybees, where it is produced by virgin queens and released to repel workers and terminate aggressive interactions. [1][4]*
- **Neuropharmacology:** In vitro studies have shown that **2-Aminoacetophenone** can act as a norepinephrine-dopamine releasing agent. [1][23] However, its practical effect in vivo is thought to be limited due to rapid metabolism by monoamine oxidase (MAO). [23]

Part 3: Experimental Protocol

Synthesis of 2-Aminoacetophenone via Reduction of 2-Nitroacetophenone

This protocol describes a classic and reliable laboratory-scale synthesis of **2-Aminoacetophenone** by the reduction of its nitro precursor using tin and hydrochloric acid. This method is illustrative of the foundational chemical transformations discussed in the historical context.

Materials:

- 2-Nitroacetophenone
- Granulated Tin (Sn)
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH), 40% solution
- Ethanol

- Dichloromethane (or Diethyl Ether)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
- Heating mantle
- Magnetic stirrer

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place 2-nitroacetophenone (1 equivalent) and granulated tin (approximately 2.5-3 equivalents).
- **Acid Addition:** Slowly add concentrated hydrochloric acid (approximately 5-6 equivalents) to the flask in portions. The reaction is exothermic and will likely initiate without external heating. If the reaction becomes too vigorous, the flask can be cooled in an ice bath.
- **Reflux:** Once the initial exothermic reaction subsides, heat the mixture to reflux using a heating mantle. Maintain reflux with vigorous stirring for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material. The reaction mixture should become a clear solution.
- **Basification:** After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by slowly adding a 40% sodium hydroxide solution until the mixture is strongly basic ($\text{pH} > 10$). During this process, a precipitate of tin hydroxides will form.
- **Extraction:** Transfer the basic slurry to a separatory funnel. Extract the product with dichloromethane or diethyl ether (3 x 50 mL). Combine the organic layers.
- **Washing and Drying:** Wash the combined organic extracts with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).

- **Solvent Removal:** Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude **2-Aminoacetophenone**.
- **Purification (Optional):** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Self-Validation and Causality: The use of a strong acid (HCl) with a reducing metal (Sn) is a classic method for nitro group reduction (Béchamp reduction). The reaction proceeds via the formation of a complex amine salt. Basification is critical to deprotonate the ammonium salt, liberating the free amine, which is soluble in organic solvents and can thus be extracted. The washing and drying steps are essential to remove inorganic salts and water, ensuring the purity of the final product.

Conclusion

2-Aminoacetophenone provides a compelling narrative of chemical discovery and application. Its story begins in the context of classical aromatic chemistry, with synthetic routes dictated by the fundamental reactivity principles of the 19th century. For decades, it was primarily valued as a versatile chemical building block, a role it continues to excel in today within the pharmaceutical and fine chemical industries. However, modern research has unveiled a second, equally important identity for 2-AA as a sophisticated biological signaling molecule. Its function as a quorum-sensing signal in *P. aeruginosa* has opened new avenues for understanding bacterial pathogenesis and developing novel anti-virulence strategies. From a simple aromatic amine to a complex mediator of inter-kingdom communication, the journey of **2-Aminoacetophenone** exemplifies the enduring power of organic chemistry to both create and decipher the molecules that shape our world.

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